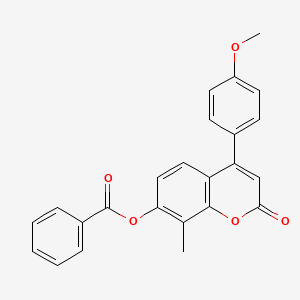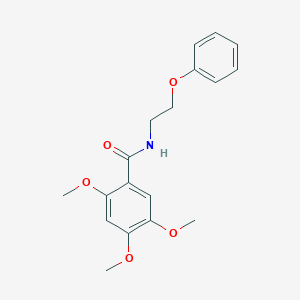![molecular formula C19H26ClF2NO3 B4191100 methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate](/img/structure/B4191100.png)
methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate
Übersicht
Beschreibung
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine, particularly in cancer treatment.
Wirkmechanismus
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate works by binding to the ATP-binding site of HSP90, which prevents the protein from functioning properly. This leads to the degradation of many proteins that are important for cancer cell survival, ultimately causing the cancer cells to die. Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, such as AKT and ERK.
Biochemical and Physiological Effects
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate has been shown to have a number of biochemical and physiological effects. In addition to its effects on HSP90, AKT, and ERK, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and enhance the immune system's ability to recognize and destroy cancer cells. Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate has also been shown to have low toxicity in normal cells, which is important for its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate in lab experiments is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in cancer cell growth and survival. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate. One area of interest is its potential use in combination with other cancer drugs to enhance their efficacy. Another area of interest is its potential use in treating other diseases that involve HSP90, such as neurodegenerative diseases and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate and its effects on other proteins involved in cancer cell growth and survival.
Wissenschaftliche Forschungsanwendungen
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate has been studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins that are important for cancer cell survival. Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClF2NO3/c1-26-18(24)10-8-6-4-2-3-5-7-9-11-23-19(25)14-12-16(21)17(22)13-15(14)20/h12-13H,2-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOKLMXHEFBUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCNC(=O)C1=CC(=C(C=C1Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)

![{[2-(benzyloxy)-1-naphthyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4191040.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4191046.png)

![N-(3-acetylphenyl)-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4191049.png)



![N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4191084.png)
![N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4191085.png)

